molecular formula C13H10ClN3O4 B5827236 N-(5-chloropyridin-2-yl)-2-(2-nitrophenoxy)acetamide

N-(5-chloropyridin-2-yl)-2-(2-nitrophenoxy)acetamide

Cat. No.: B5827236
M. Wt: 307.69 g/mol
InChI Key: VGUQCVBCQUBKOJ-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-2-(2-nitrophenoxy)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloropyridine ring and a nitrophenoxy group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-2-(2-nitrophenoxy)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloropyridine and 2-nitrophenol as the primary starting materials.

    Formation of Intermediate: The 2-nitrophenol is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(2-nitrophenoxy)acetyl chloride.

    Final Coupling: The intermediate 2-(2-nitrophenoxy)acetyl chloride is then reacted with 5-chloropyridine in the presence of a base to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)-2-(2-nitrophenoxy)acetamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), and bases like sodium hydride.

Major Products Formed

    Reduction: N-(5-aminopyridin-2-yl)-2-(2-nitrophenoxy)acetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Agricultural Chemistry: The compound could be investigated for its potential use as a pesticide or herbicide.

    Materials Science: It may be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-2-(2-nitrophenoxy)acetamide would depend on its specific application. For instance:

    In Medicinal Chemistry: It may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function.

    In Agricultural Chemistry: It may act on specific biochemical pathways in pests or plants, leading to their inhibition or death.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloropyridin-2-yl)-2-(2-aminophenoxy)acetamide: Similar structure but with an amino group instead of a nitro group.

    N-(5-chloropyridin-2-yl)-2-(2-methoxyphenoxy)acetamide: Similar structure but with a methoxy group instead of a nitro group.

Uniqueness

N-(5-chloropyridin-2-yl)-2-(2-nitrophenoxy)acetamide is unique due to the presence of both a chloropyridine ring and a nitrophenoxy group, which may confer specific chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-2-(2-nitrophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O4/c14-9-5-6-12(15-7-9)16-13(18)8-21-11-4-2-1-3-10(11)17(19)20/h1-7H,8H2,(H,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGUQCVBCQUBKOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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